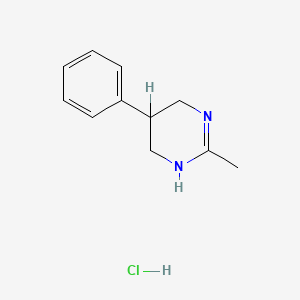
2-Methyl-5-phenyl-1,4,5,6-tetrahydropyrimidine hydrochloride
Cat. No. B8687374
M. Wt: 210.70 g/mol
InChI Key: ISSXKLPZZOPECA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04774248
Procedure details


A mixture consisting of 20 g (0.0897 mol) of 2-phenylpropane-1,3-diamine dihydrochloride, 10.76 g (0.269 mol) of sodium hydroxide pellets and 8.48 g (0.0897 mol) of acetamidine hydrochloride is heated under reflux until the evolution of NH3 has ended. The reaction medium is cooled, the insoluble material is filtered off and discarded, the filtrate is acidified with ethanol containing HCl and evaporated to half the volume, and the insoluble material formed is filtered off. The filtrate is diluted with an equal volume of ether, the insoluble material formed is filtered off and the resulting filtrate is evaporated to dryness. Recrystallization of the evaporation residue from an acetone/ethanol mixture (1:1 v/v) gives 6 g (yield: 32%) of CRL 41 352. M.p. (inst.)=220° C.




Yield
32%
Identifiers


|
REACTION_CXSMILES
|
[ClH:1].Cl.[C:3]1([CH:9]([CH2:12][NH2:13])[CH2:10][NH2:11])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[OH-].[Na+].Cl.[C:17](N)(=N)[CH3:18].N>>[ClH:1].[CH3:17][C:18]1[NH:13][CH2:12][CH:9]([C:3]2[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=2)[CH2:10][N:11]=1 |f:0.1.2,3.4,5.6,8.9|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.Cl.C1(=CC=CC=C1)C(CN)CN
|
Step Two
|
Name
|
|
|
Quantity
|
10.76 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
8.48 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.C(C)(=N)N
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
is heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction medium is cooled
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the insoluble material is filtered off
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
containing HCl
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to half the volume
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the insoluble material formed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
is filtered off
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The filtrate is diluted with an equal volume of ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the insoluble material formed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
is filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resulting filtrate is evaporated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Recrystallization of the evaporation residue from an acetone/ethanol mixture (1:1 v/v)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
gives 6 g (yield: 32%) of CRL 41 352
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
M.p. (inst.)=220° C.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
Cl.CC=1NCC(CN1)C1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 32% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
